2-(Hexyloxy)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexyloxy)-1,3-dioxolane is an organic compound with the chemical formula C9H18O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hexyloxy)-1,3-dioxolane can be synthesized through the reaction of hexanol with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Hexyloxy)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(Hexyloxy)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the hexyloxy group.
2-(Methoxy)-1,3-dioxolane: Contains a methoxy group instead of a hexyloxy group.
2-(Ethoxy)-1,3-dioxolane: Contains an ethoxy group instead of a hexyloxy group.
Uniqueness
2-(Hexyloxy)-1,3-dioxolane is unique due to its hexyloxy group, which imparts distinct physical and chemical properties. This group increases its hydrophobicity and alters its reactivity compared to other dioxolanes, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
83498-70-8 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-hexoxy-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h9H,2-8H2,1H3 |
InChI Key |
DSZMZHUWVSDFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.